8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride
Overview
Description
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride is a chemical compound with the molecular formula C12H9ClO4 It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride typically involves the reaction of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The reaction conditions generally include:
Reagents: Thionyl chloride (SOCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Temperature: Reflux (approximately 40-50°C)
Duration: Several hours until the reaction is complete
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would include:
Large-scale reactors: Equipped with reflux condensers
Automated systems: For precise control of temperature and reaction time
Purification steps: Such as distillation or recrystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Where the carbonyl chloride group is replaced by a nucleophile
Hydrolysis: Conversion to the corresponding carboxylic acid in the presence of water
Condensation reactions: Formation of esters or amides with alcohols or amines
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)
Catalysts: Base catalysts such as pyridine or triethylamine
Major Products
Esters: Formed by reaction with alcohols
Amides: Formed by reaction with amines
Carboxylic acids: Formed by hydrolysis
Scientific Research Applications
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group
2-Oxo-2H-chromene-3-carbonyl chloride: Lacks the ethoxy group at the 8-position
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group
Uniqueness
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride is unique due to the presence of both the ethoxy group and the carbonyl chloride group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthetic chemistry and research.
Properties
IUPAC Name |
8-ethoxy-2-oxochromene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-2-16-9-5-3-4-7-6-8(11(13)14)12(15)17-10(7)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUULGYUMDVDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227951 | |
Record name | 8-Ethoxy-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101227951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-14-8 | |
Record name | 8-Ethoxy-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Ethoxy-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101227951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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